molecular formula C12H22O5 B107734 2-Hydroxydodecanedioic acid CAS No. 74661-16-8

2-Hydroxydodecanedioic acid

Cat. No. B107734
CAS RN: 74661-16-8
M. Wt: 246.3 g/mol
InChI Key: ZJFLUASXSUPWNJ-UHFFFAOYSA-N
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Description

2-Hydroxydodecanedioic acid is a chemical compound that has been identified in urine from patients undergoing hopantenate therapy . It is one of the unusual dicarboxylic acids found in high concentrations in such cases . The compound is also known as an alpha-hydroxydicarboxylic acid .


Synthesis Analysis

The synthesis of 2-Hydroxydodecanedioic acid and its homologues has been reported in the literature . The synthetic schemes involve the use of silicic acid chromatography and gas chromatography/mass spectrometry . The synthesis of 3-hydroxydodecanedioic acid and a di-deuterated analog for use in a stable-isotope dilution mass spectrometric analytical approach has also been reported .


Molecular Structure Analysis

The molecular formula of 2-Hydroxydodecanedioic acid is C12H22O5 . Its average mass is 246.300 Da and its monoisotopic mass is 246.146729 Da . The structure of the compound has been determined by gas chromatography/mass spectrometry .

Scientific Research Applications

Biotechnological Production

2-Hydroxydodecanedioic acid, as a dicarboxylic acid, has garnered interest in the biotechnological sector. Dai et al. (2018) discuss the biological production of malic acid (a related dicarboxylic acid) using metabolic engineering approaches. These methods are relevant as they provide insights into the potential of producing 2-Hydroxydodecanedioic acid in a similar manner, highlighting its applicability in industries like food, chemicals, and pharmaceuticals (Dai et al., 2018).

Microalgal Presence

Matsumoto, Shioya, and Nagashima (1984) discovered the presence of 2-Hydroxy acids, including compounds similar to 2-Hydroxydodecanedioic acid, in various microalgae. This finding is significant as it opens up possibilities for sourcing these acids from algae, offering an environmentally friendly and sustainable method of production (Matsumoto, Shioya, & Nagashima, 1984).

Biomass Reduction

Yang, Grochowski, and Sen (2012) discuss the use of hydroiodic acid for biomass reduction, producing various hydroxy acids. This research is relevant as it provides a method for the synthesis of 2-Hydroxydodecanedioic acid from biomass sources, presenting an alternative production route (Yang, Grochowski, & Sen, 2012).

Enzymatic Synthesis

Chen, Wu, and Zhu (2015) focus on the enzymatic synthesis of 2-hydroxy carboxylic acids, which includes compounds like 2-Hydroxydodecanedioic acid. Their research underscores the importance of these acids in pharmaceuticals and as chiral resolving agents, and the enzymatic method offers a more environmentally friendly and efficient production process (Chen, Wu, & Zhu, 2015).

Photocatalytic Activity

Liu et al. (2018) investigated PbBiO2Cl/BiOCl nanocomposites in photocatalytic activities, including the degradation of 2-hydroxybenzoic acid. This research provides insight into the environmental applications of 2-Hydroxydodecanedioic acid, particularly in water treatment and pollution control (Liu et al., 2018).

Cancer Research

Lou et al. (2018) explored the effects of 2-hydroxy-oleic acid on cancer cells, providing valuable information on the potential anticancer properties of hydroxy acids, which could include 2-Hydroxydodecanedioic acid. This opens up avenues for further research into its potential therapeutic applications (Lou et al., 2018).

Cosmetic and Therapeutic Formulations

Kornhauser, Coelho, and Hearing (2010) discuss the wide use of hydroxy acids in cosmetic and therapeutic formulations. While focusing on α-hydroxy acids and β-hydroxy acids, this research provides a broader context for the potential skin benefits of hydroxy acids like 2-Hydroxydodecanedioic acid (Kornhauser, Coelho, & Hearing, 2010).

Future Directions

The future directions for research on 2-Hydroxydodecanedioic acid could involve further studies on its synthesis, properties, and potential applications. As it has been detected in patients undergoing certain therapies , it may also be of interest in biomedical research.

properties

IUPAC Name

2-hydroxydodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLUASXSUPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(C(=O)O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996175
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxydodecanedioic acid

CAS RN

74661-16-8
Record name 2-Hydroxydodecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Matsumoto, T Kuhara, Y Inoue… - Biomedical & …, 1990 - Wiley Online Library
… In the present study, we found markedly increased excretion of 2-hydroxydodecanedioic acid as well as 2hydroxydecanedioic acid in patients with acute attacks during hopantenate …
Number of citations: 12 onlinelibrary.wiley.com
M Matsumoto, T Kuhara, Y Inoue, T Shinka… - … of Chromatography B …, 1991 - Elsevier
… The very intense ion peak at m/z 345 found at scan number 1157 is due to 2-hydroxydodecanedioic acid, and that at m/z 373 found at scan number 1278 is due to 2-hydroxytetradecane…
Number of citations: 20 www.sciencedirect.com
BJ Verhaeghe, JF Van Bocxlaer… - Biological mass …, 1992 - Wiley Online Library
… The identification of the TMS derivatives of 2hydroxydodecanedioic acid and 2-hydroxysebacic acid is meaningful in the study of peroxisomal diseases but it appears also interesting to …
Number of citations: 3 onlinelibrary.wiley.com
A Muth, A Mosandl, RJA Wanders… - Journal of inherited …, 2003 - Springer
… Matsumoto M, Kuhara T, Inoue Y, Shinka T, Matsumoto I, Kajita M (1990) Mass spectrometric identi¢cation of 2-hydroxydodecanedioic acid and its homologues in urine from patients …
Number of citations: 8 link.springer.com
YM Zhang, S Chohnan, KG Virga, RD Stevens… - Chemistry & biology, 2007 - cell.com
Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically …
Number of citations: 135 www.cell.com
ZW Xia, Y Inoue, M Ohse, T Shinka… - World Journal of …, 2000 - ncbi.nlm.nih.gov
RESULTS The two cases were followed up clinically for a period of 15 years (8 months-15 years in Case 1) and 5 years (1 d-5 years in Case 2), respectively. Case 1 was slightly …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Hamaguchi, K Nihei, N Nakamoto, T Ezoe… - Brain and …, 1993 - Elsevier
Canavan disease (CD) has only been diagnosed on autopsy or brain biopsy, however, specific biochemical markers, such as N-acetylaspartic acid (NAA) and aspartoacylase activity, …
Number of citations: 26 www.sciencedirect.com
M Yoshino, S Aramaki, F Yamashita, K Sato… - Journal of inherited …, 1991 - Springer
We describe a patient with propionic acidaemia (McKusick 232000/232050) who exhibited erythematous skin lesions and a moderately reduced activity of 3-methylcrotonyl-CoA …
Number of citations: 4 link.springer.com
松本雅裕 - 1991 - ci.nii.ac.jp
CiNii 博士論文 - 質量分析による代謝異常者尿中の有機酸代謝中間体の構造解析に関する研究 CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本を…
Number of citations: 3 ci.nii.ac.jp

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